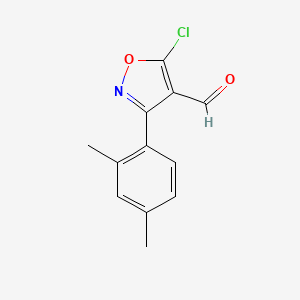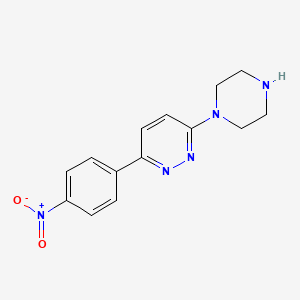
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 3-bromo-4-ethylphenylprop-2-en-1-one, is a compound of interest in scientific research due to its unique structure and properties. It is a synthetic compound that has been used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound can act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in certain reactions, which can be beneficial in certain scientific applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one are not yet fully understood. There have been some studies that suggest that the compound may have some anti-inflammatory and anti-cancer effects, but more research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to work with and can be used in a variety of reactions. The main limitation of using this compound is its toxicity, which can be a hazard in the laboratory.
Direcciones Futuras
Future research on (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should be conducted on its use as a ligand in asymmetric synthesis and as a starting material for the synthesis of polymers. Finally, research should be conducted on ways to reduce its toxicity and increase its safety for use in laboratory experiments.
Métodos De Síntesis
The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one involves several steps. The first step involves the reaction of 4-ethylphenol with bromine to form 4-ethylphenyl bromide. This is then reacted with sodium hydroxide to form 4-ethylphenyl sodium sulfonate. This is then reacted with prop-2-en-1-one to form the desired product. The reaction is carried out in an inert atmosphere and the product is isolated using a recrystallization method.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one has been used in various scientific research applications. It has been used as a ligand in asymmetric synthesis of chiral compounds, as a starting material for the synthesis of polymers, and as an intermediate in the synthesis of pharmaceuticals. It has also been used as a reagent in organic reactions and as a building block for the synthesis of novel organic compounds.
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDVNYLZRJQYNI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)





